(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
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Overview
Description
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by the presence of a diethylamino group, a fluorophenyl group, and a methanol moiety attached to the pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with diethylamine to form the diethylamino-4-fluoroaniline intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions have been explored to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar pyrazolo core but differs in the attached functional groups.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino and fluorophenyl groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H19FN4O |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
[4-(diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C17H19FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)10-9-19-17)12-5-7-13(18)8-6-12/h5-10,23H,3-4,11H2,1-2H3 |
InChI Key |
QEJZNHNKSYNRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
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